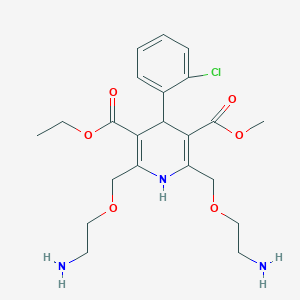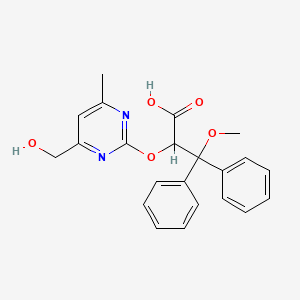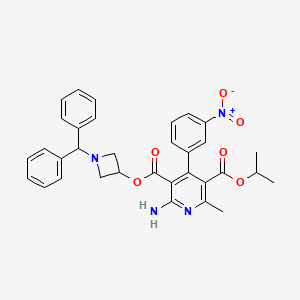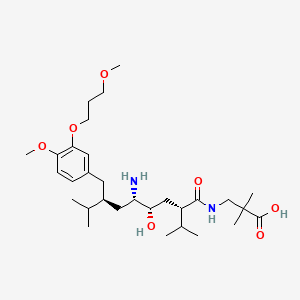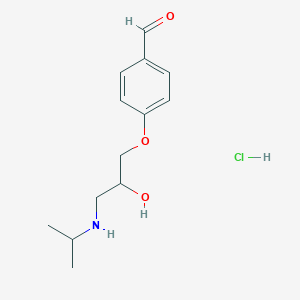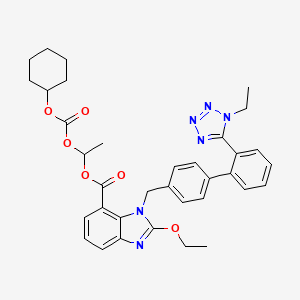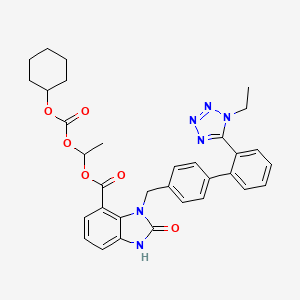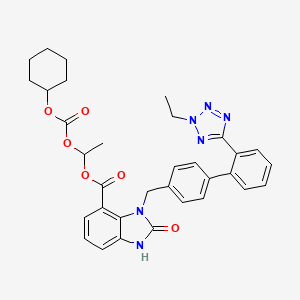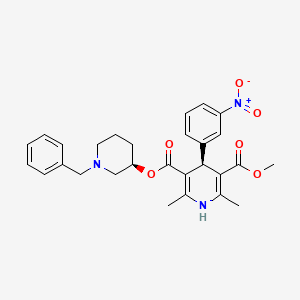
(3R,4'S)-Benidipine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4'S)-Benidipine HCl is a calcium channel blocker that is used in the treatment of hypertension and angina pectoris. It is a chiral compound that is synthesized through a specific method to obtain the desired enantiomer.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (3R,4'S)-Benidipine HCl involves the condensation of 1,4-dihydropyridine with a substituted benzyl chloride followed by resolution of the resulting racemic mixture. The resolution is achieved using chiral resolution agents such as tartaric acid or di-p-toluoyl-L-tartaric acid.
Starting Materials
1,4-dihydropyridine, Substituted benzyl chloride, Chiral resolution agent (e.g. tartaric acid or di-p-toluoyl-L-tartaric acid)
Reaction
Condensation of 1,4-dihydropyridine with substituted benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the racemic mixture of (3R,4'S)-Benidipine, Resolution of the racemic mixture using a chiral resolution agent such as tartaric acid or di-p-toluoyl-L-tartaric acid to obtain the desired enantiomer, Conversion of the enantiomer to the hydrochloride salt by treatment with hydrochloric acid
Mechanism Of Action
(3R,4'S)-Benidipine HCl is a calcium channel blocker that works by blocking the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes. This leads to relaxation of the smooth muscle cells, resulting in vasodilation and a reduction in blood pressure. Additionally, (3R,4'S)-Benidipine HCl has been shown to have a cardioprotective effect by reducing oxidative stress and improving endothelial function.
Biochemical And Physiological Effects
In addition to its antihypertensive and cardioprotective effects, (3R,4'S)-Benidipine HCl has been shown to have other biochemical and physiological effects. It has been shown to have a beneficial effect on glucose metabolism, improving insulin sensitivity and reducing the risk of type 2 diabetes. Additionally, (3R,4'S)-Benidipine HCl has been shown to have a neuroprotective effect, reducing the risk of cognitive decline and dementia.
Advantages And Limitations For Lab Experiments
The advantages of using (3R,4'S)-Benidipine HCl in lab experiments include its potent antihypertensive effect, cardioprotective effect, and its ability to improve glucose metabolism and reduce the risk of cognitive decline. However, there are also some limitations to using (3R,4'S)-Benidipine HCl in lab experiments. These include the potential for drug interactions with other medications and the need for careful monitoring of blood pressure and cardiac function.
Future Directions
There are several future directions for research on (3R,4'S)-Benidipine HCl. One area of research is the potential use of (3R,4'S)-Benidipine HCl in the treatment of other cardiovascular diseases, such as heart failure and arrhythmias. Another area of research is the potential use of (3R,4'S)-Benidipine HCl in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanisms underlying the beneficial effects of (3R,4'S)-Benidipine HCl on glucose metabolism and cognitive function.
Scientific Research Applications
(3R,4'S)-Benidipine HCl has been extensively studied for its potential therapeutic applications. It has been shown to have a potent antihypertensive effect and is effective in reducing blood pressure in patients with hypertension. It has also been shown to have a cardioprotective effect, reducing the risk of cardiovascular events such as myocardial infarction and stroke. Additionally, (3R,4'S)-Benidipine HCl has been studied for its potential use in the treatment of angina pectoris, as it has been shown to improve myocardial oxygen supply and demand balance.
properties
IUPAC Name |
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVNQOLPLYWLHQ-BVAGGSTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

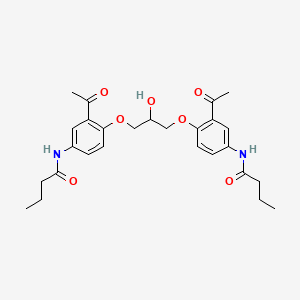
![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)

